molecular formula C12H22O2 B149142 (S)-6-Heptyltetrahydro-2H-pyran-2-one CAS No. 108943-47-1

(S)-6-Heptyltetrahydro-2H-pyran-2-one

Cat. No.: B149142
CAS No.: 108943-47-1
M. Wt: 198.3 g/mol
InChI Key: QRPLZGZHJABGRS-NSHDSACASA-N
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Description

(S)-6-Heptyltetrahydro-2H-pyran-2-one (CAS: 108943-47-1) is a chiral lactone belonging to the delta-lactone family. Its molecular formula is C₁₂H₂₂O₂, with a molecular weight of 198.30 g/mol . The compound features a six-membered pyran ring substituted with a heptyl chain at the 6-position and an (S)-configured stereocenter, which critically influences its biological and chemical properties. It is also known by the alias delta-Dodecalactone due to its 12-carbon backbone (including the lactone ring) .

This compound is identified in natural product databases as a microbial metabolite and flavoring agent. For instance, it is detected in yogurt fermentation processes, where its concentration varies between 34.58 and 57.08 mg·kg⁻¹, depending on fermentation time . Its chiral nature and lipophilic heptyl chain make it relevant in flavor chemistry and synthetic biology applications.

Properties

CAS No.

108943-47-1

Molecular Formula

C12H22O2

Molecular Weight

198.3 g/mol

IUPAC Name

(6S)-6-heptyloxan-2-one

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-8-11-9-7-10-12(13)14-11/h11H,2-10H2,1H3/t11-/m0/s1

InChI Key

QRPLZGZHJABGRS-NSHDSACASA-N

SMILES

CCCCCCCC1CCCC(=O)O1

Isomeric SMILES

CCCCCCC[C@H]1CCCC(=O)O1

Canonical SMILES

CCCCCCCC1CCCC(=O)O1

Purity

95% min.

Synonyms

Delta - 6S - Dodecalactone

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Heptyltetrahydro-2H-pyran-2-one typically involves the cyclization of a suitable precursor. One common method is the intramolecular esterification of a hydroxy acid. The reaction conditions often require an acidic catalyst and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through large-scale esterification processes. These processes may involve the use of continuous flow reactors to ensure consistent product quality and yield. The choice of catalyst and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (S)-6-Heptyltetrahydro-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the lactone ring into a diol.

    Substitution: The heptyl side chain can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Diols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry: (S)-6-Heptyltetrahydro-2H-pyran-2-one is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential bioactive properties

Medicine: The compound is investigated for its potential therapeutic applications. Its structural similarity to certain natural products makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of fragrances and flavorings. Its pleasant odor makes it a valuable ingredient in the formulation of perfumes and food additives.

Mechanism of Action

The mechanism of action of (S)-6-Heptyltetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets. In biological systems, lactones can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure of the lactone.

Comparison with Similar Compounds

Structural Analogues by Alkyl Chain Length

The length of the alkyl chain in delta-lactones significantly affects their physical properties and applications. Below is a comparative analysis:

Compound Name Alkyl Chain Length Molecular Formula Molecular Weight (g/mol) Key Features Applications
(S)-6-Heptyltetrahydro-2H-pyran-2-one C7 (heptyl) C₁₂H₂₂O₂ 198.30 S-configuration; moderate lipophilicity Flavoring agent, microbial metabolites
6-Hexyltetrahydro-2H-pyran-2-one C6 (hexyl) C₁₁H₂₀O₂ 184.28 Shorter chain; higher volatility Fragrance intermediates
6-Nonyltetrahydro-2H-pyran-2-one C9 (nonyl) C₁₄H₂₄O₂ 224.34 Longer chain; enhanced lipophilicity Research chemicals

Key Findings :

  • Longer alkyl chains (e.g., nonyl) increase lipophilicity, making compounds more suitable for lipid-soluble applications.
  • Shorter chains (e.g., hexyl) enhance volatility, favoring use in fragrances .

Substituent and Functional Group Variations

Modifications to the lactone ring or substituents alter reactivity and bioactivity:

Compound Name Substituent/Group Molecular Formula Key Features Applications
6-Hydroxy-6-methyl-2H-pyran-3-one Hydroxy, methyl groups C₆H₈O₃ Polar substituents; hydrogen-bonding capacity Pharmaceutical intermediates
Tetrahydro-6-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2H-pyran-2-one Cyclohexenyl group C₁₆H₂₄O₂ Bulky substituent; complex stereochemistry Synthetic intermediates for terpenoids
(Z)-6-(Pent-2-en-1-yl)tetrahydro-2H-pyran-2-one Unsaturated pentenyl chain C₁₀H₁₆O₂ Z-configuration; conjugated double bond Laboratory research

Key Findings :

  • Polar groups (e.g., hydroxyl) increase water solubility and pharmaceutical utility .
  • Bulky substituents (e.g., cyclohexenyl) introduce steric hindrance, affecting binding in biological systems .

Lactone Ring Size and Isomerism

Lactones are classified by ring size (gamma: 5-membered, delta: 6-membered). For example:

  • 5-Pentyldihydrofuran-2(3H)-one (CAS 104-61-0) is a gamma-lactone with a five-membered ring, resulting in higher ring strain and reactivity compared to delta-lactones .
  • This compound is a delta-lactone with greater stability and prevalence in natural products .

Stereochemical Considerations : The (S)-configuration of 6-heptyltetrahydro-2H-pyran-2-one distinguishes it from racemic mixtures or other enantiomers, which may exhibit divergent biological activities. For instance, microbial metabolites often exhibit enantioselectivity in their interactions .

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